![molecular formula C15H22ClNO2 B4925049 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4925049.png)
4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine, also known as CM, is a chemical compound that has been widely used in scientific research. It belongs to the class of morpholine-based compounds and has been found to possess potential therapeutic properties.
作用機序
The mechanism of action of 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine has been found to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cell growth and survival. 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell differentiation and apoptosis.
Biochemical and Physiological Effects:
4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine has also been found to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
実験室実験の利点と制限
One major advantage of using 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine in lab experiments is its potential therapeutic properties. 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine has been found to exhibit anticancer and neuroprotective effects, which make it a promising candidate for drug development. However, one major limitation of using 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine. One direction is to explore its potential therapeutic properties against other diseases, such as cardiovascular disease and diabetes. Another direction is to investigate the structure-activity relationship of 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine and its analogs to identify more potent and selective compounds. Additionally, the development of new synthetic methods for 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine may improve its pharmacokinetic properties and expand its potential therapeutic applications.
Conclusion:
In conclusion, 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine is a chemical compound that has been extensively used in scientific research due to its potential therapeutic properties. It has been found to exhibit anticancer and neuroprotective effects, and its mechanism of action involves the modulation of various signaling pathways. 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine is a promising candidate for drug development and has the potential to contribute to the development of new therapies for various diseases.
合成法
The synthesis of 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine involves the reaction of 4-chloro-2,6-dimethylphenol with 3-chloropropylmorpholine in the presence of a strong base. The reaction proceeds via an SN2 mechanism, resulting in the formation of 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine as a white solid with a melting point of 78-79°C.
科学的研究の応用
4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit potential therapeutic properties against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis, and it has also been found to possess neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-12-10-14(16)11-13(2)15(12)19-7-3-4-17-5-8-18-9-6-17/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVOTRYLENDHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCN2CCOCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid](/img/structure/B4924973.png)

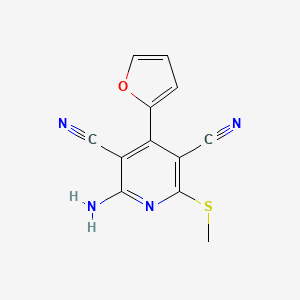
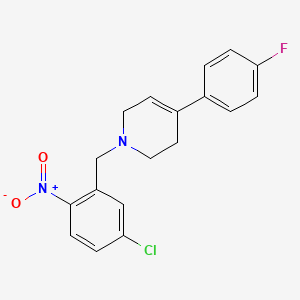
![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one](/img/structure/B4924993.png)

![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4925008.png)
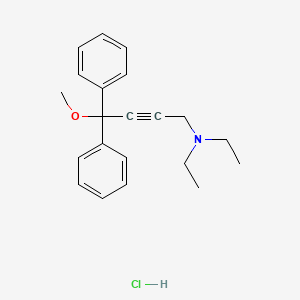
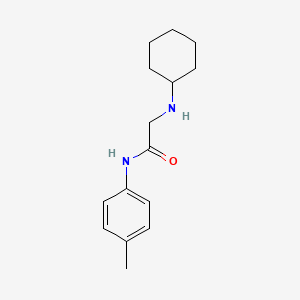
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925033.png)
![N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4925039.png)
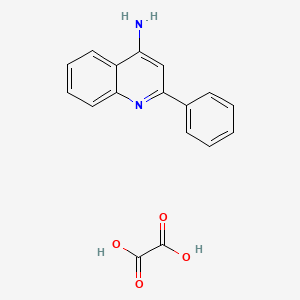
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4925045.png)
![1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B4925057.png)